4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE 4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8797212
InChI: InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18)
SMILES:
Molecular Formula: C14H14ClN5O6S
Molecular Weight: 415.8 g/mol

4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

CAS No.:

Cat. No.: VC8797212

Molecular Formula: C14H14ClN5O6S

Molecular Weight: 415.8 g/mol

* For research use only. Not for human or veterinary use.

4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE -

Specification

Molecular Formula C14H14ClN5O6S
Molecular Weight 415.8 g/mol
IUPAC Name 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-5-nitro-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18)
Standard InChI Key JMACTOCEAXAYHU-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-]

Introduction

4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound incorporates a morpholinosulfonyl group, which is often associated with enhanced pharmacological activity due to its ability to modulate biological pathways.

Biological Activity

Research on pyrazole derivatives has shown promising results in various biological assays. The incorporation of a nitro group often enhances the compound's ability to interact with biological targets, while the morpholinosulfonyl group can contribute to improved solubility and bioavailability.

Biological ActivityDescription
Anti-inflammatoryPyrazoles have been shown to inhibit inflammatory pathways, potentially reducing inflammation in tissues.
AntimicrobialSome pyrazole derivatives exhibit antimicrobial activity, making them candidates for treating infections.
AnticancerThe nitro group can contribute to cytotoxic effects against cancer cells, although specific activity depends on the compound's structure.

Pharmacokinetics and Toxicity

Toxicity profiles for pyrazole derivatives vary widely depending on their specific structure. Generally, these compounds are well-tolerated at therapeutic doses, but high doses can lead to adverse effects such as gastrointestinal disturbances.

Pharmacokinetic ParameterTypical Values for Pyrazoles
Oral Bioavailability50-80%
Half-Life2-6 hours
MetabolismHepatic, involving CYP enzymes

Research Findings and Future Directions

Recent research has focused on optimizing the structure of pyrazole derivatives to enhance their therapeutic efficacy while minimizing side effects. The incorporation of specific functional groups, such as the morpholinosulfonyl group in 4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE, is a key strategy in this effort.

Future studies should investigate the specific biological activities of this compound, including its potential as an anticancer or anti-inflammatory agent. Additionally, detailed pharmacokinetic and toxicity studies will be essential for advancing this compound towards clinical trials.

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